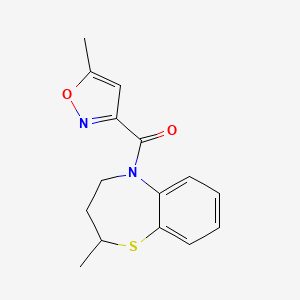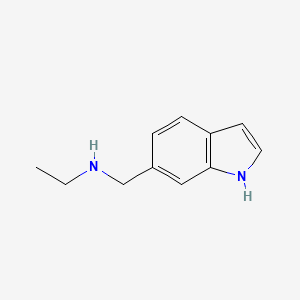
N-(1H-indol-6-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-6-ylmethyl)ethanamine, commonly known as tryptamine, is a naturally occurring compound found in various plants, animals, and fungi. It is a precursor to many important neurotransmitters, including serotonin and melatonin, and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
Tryptamine acts as a partial agonist at various serotonin receptors, including the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. It also acts as a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a key role in the regulation of immune function.
Biochemical and physiological effects:
Tryptamine has been shown to increase levels of serotonin and other neurotransmitters in the brain, leading to its potential use as an antidepressant and anxiolytic. It has also been shown to have analgesic effects, possibly through its interaction with opioid receptors. Additionally, tryptamine has been shown to modulate immune function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tryptamine is a relatively simple compound to synthesize and is readily available from commercial suppliers. However, it is also highly unstable and can degrade rapidly under certain conditions, making it difficult to work with in the laboratory.
Direcciones Futuras
1. Further investigation of the potential therapeutic applications of tryptamine, particularly in the treatment of neurological disorders such as depression and anxiety.
2. Development of more stable analogs of tryptamine for use in the laboratory and in clinical settings.
3. Investigation of the role of tryptamine in the regulation of immune function and inflammation.
4. Exploration of the potential use of tryptamine as a tool for studying the mechanisms of neurotransmitter release and synaptic plasticity in the brain.
5. Investigation of the potential use of tryptamine as a treatment for substance abuse disorders, particularly those involving opioids.
Métodos De Síntesis
Tryptamine can be synthesized through various methods, including the decarboxylation of tryptophan, the reduction of indole-3-acetaldehyde, or the condensation of indole and ethylamine. The most commonly used method involves the reduction of indole-3-acetaldehyde with sodium borohydride.
Aplicaciones Científicas De Investigación
Tryptamine has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic. It has also been investigated for its potential as a treatment for migraines, cluster headaches, and other neurological disorders.
Propiedades
IUPAC Name |
N-(1H-indol-6-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-12-8-9-3-4-10-5-6-13-11(10)7-9/h3-7,12-13H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIPHVJWURTBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)
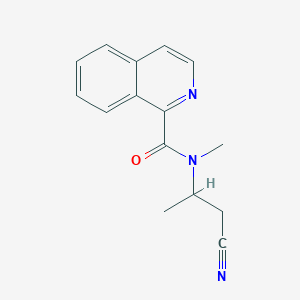
![N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7563434.png)
![N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B7563442.png)
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
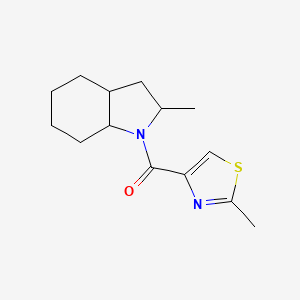
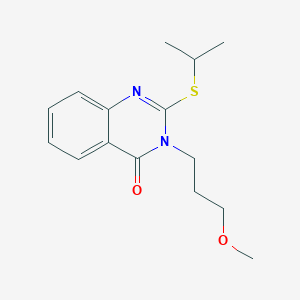
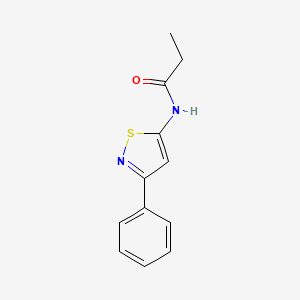
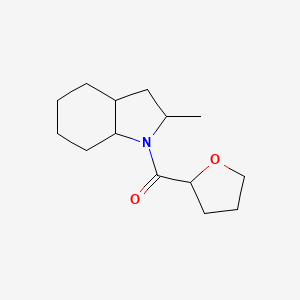
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563470.png)
